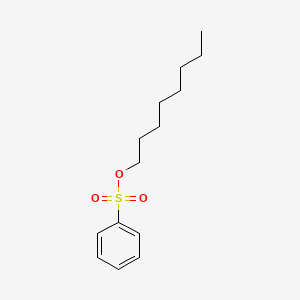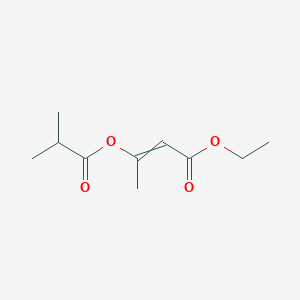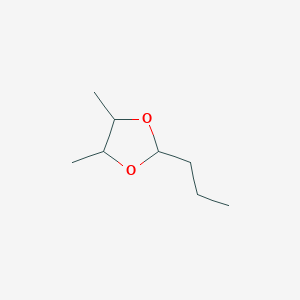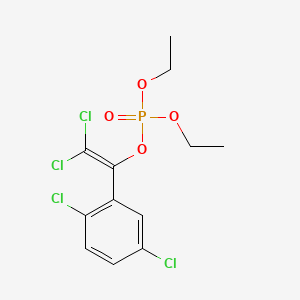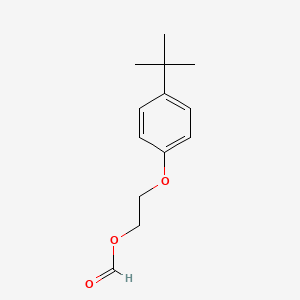
3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one is an organic compound that features a morpholine ring attached to a diphenylpropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one typically involves the reaction of morpholine with a suitable diphenylpropanone precursor. One common method involves the Michael addition of morpholine to an α,β-unsaturated ketone, followed by subsequent cyclization and purification steps . The reaction conditions often require a solvent such as dichloromethane or acetone, and the reaction is typically carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of morpholine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the diphenylpropanone backbone can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent used in biological and biochemical research.
3-(Morpholin-4-yl)propane-2,3-dione: Known for its antibacterial and antifungal properties.
Uniqueness
3-(Morpholin-4-yl)-1,3-diphenylpropan-1-one is unique due to its combination of a morpholine ring and a diphenylpropanone backbone, which allows it to participate in a wide range of chemical reactions and applications. Its structural features provide versatility in binding to various molecular targets, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
5509-82-0 |
|---|---|
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
3-morpholin-4-yl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C19H21NO2/c21-19(17-9-5-2-6-10-17)15-18(16-7-3-1-4-8-16)20-11-13-22-14-12-20/h1-10,18H,11-15H2 |
Clave InChI |
PSONCHPWSNITBC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


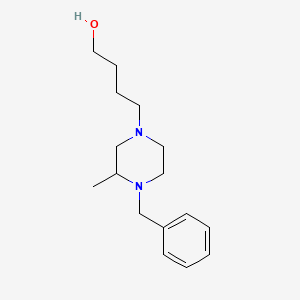
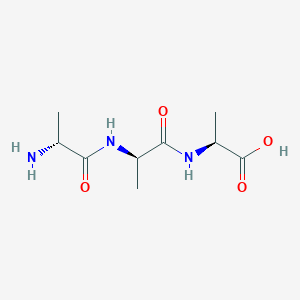
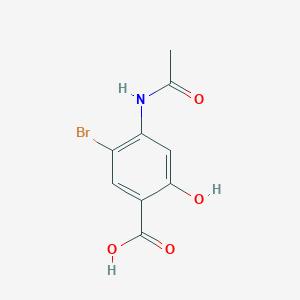

![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)
